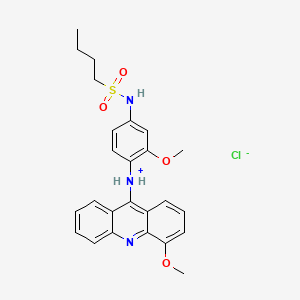
1-Butanesulfonanilide, 3'-methoxy-4'-(4-methoxy-9-acridinylamino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a butanesulfonanilide group, a methoxy group, and an acridinylamino group, making it a subject of interest in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride involves multiple steps, including the formation of the butanesulfonanilide backbone, the introduction of the methoxy groups, and the attachment of the acridinylamino moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process would include rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and acridinylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted acridinylamino compounds.
Wissenschaftliche Forschungsanwendungen
1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride involves its interaction with specific molecular targets. The acridinylamino group is known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. This interaction with DNA makes it a promising candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride: shares similarities with other acridine derivatives, such as:
Uniqueness
What sets 1-Butanesulfonanilide, 3’-methoxy-4’-(4-methoxy-9-acridinylamino)-, hydrochloride apart is its specific combination of functional groups, which may confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
71802-86-3 |
|---|---|
Molekularformel |
C25H28ClN3O4S |
Molekulargewicht |
502.0 g/mol |
IUPAC-Name |
[4-(butylsulfonylamino)-2-methoxyphenyl]-(4-methoxyacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C25H27N3O4S.ClH/c1-4-5-15-33(29,30)28-17-13-14-21(23(16-17)32-3)27-24-18-9-6-7-11-20(18)26-25-19(24)10-8-12-22(25)31-2;/h6-14,16,28H,4-5,15H2,1-3H3,(H,26,27);1H |
InChI-Schlüssel |
NFIHMGBPKYMUTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=C(C3=NC4=CC=CC=C42)OC)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


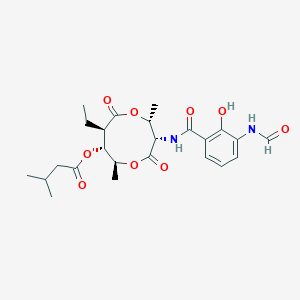

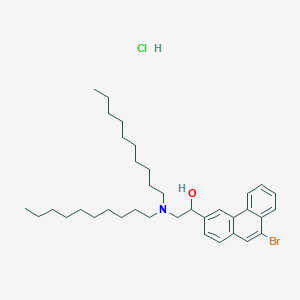
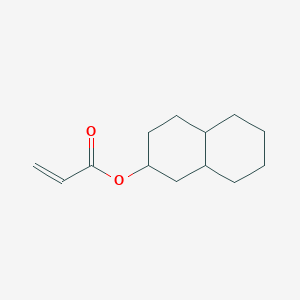
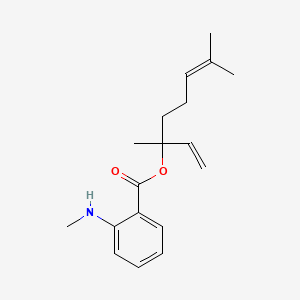
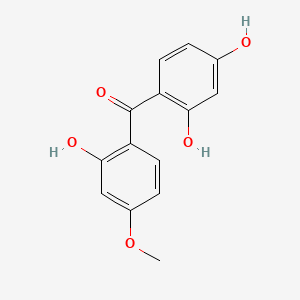
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
![(S)-tert-butyl 1-(benzo[d]oxazol-2-yl)ethylcarbamate](/img/structure/B13755826.png)
![N-[(o-Nitrophenyl)thio]-L-serine](/img/structure/B13755835.png)
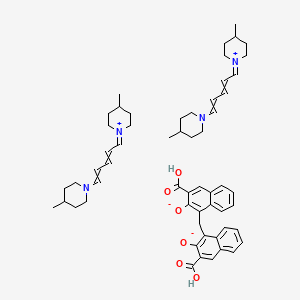
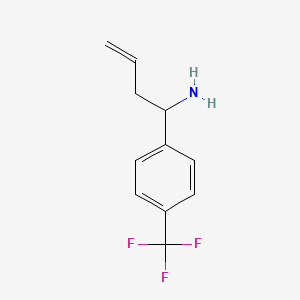
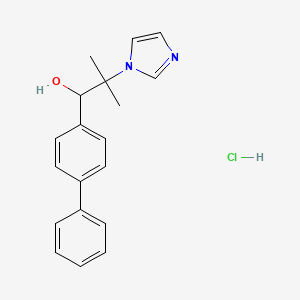
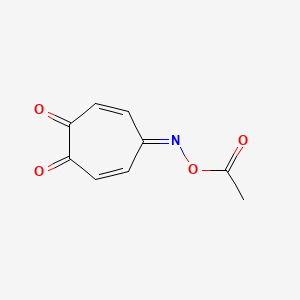
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
